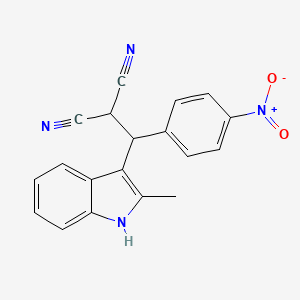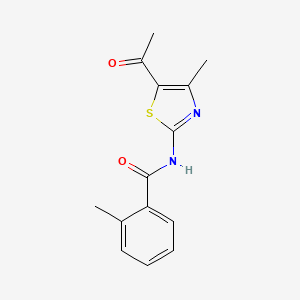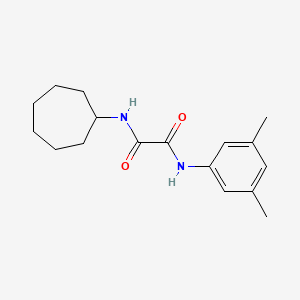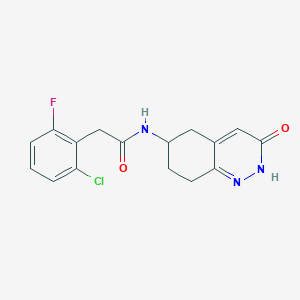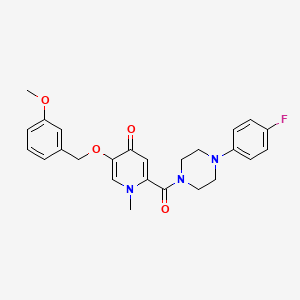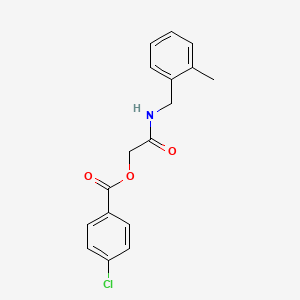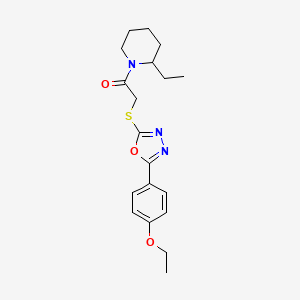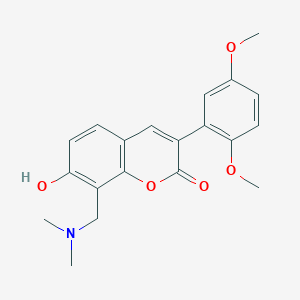
3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one" is a derivative of chromen-2-one, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential biological activities. The presence of dimethoxyphenyl and dimethylamino groups may influence its reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of chromen-2-one derivatives often involves the formation of the chromene ring system followed by functionalization at various positions. For example, the synthesis of related compounds has been demonstrated through the condensation of intermediates with various reagents, such as hydrazonyl halides, phenacyl bromide, and active methylene compounds, to yield a variety of heterocyclic structures with potential antitumor activity . Another approach involves the reaction of chromen-3-yl-phosphonate with amines to obtain cyclic phosphonic analogues . These methods highlight the versatility of chromen-2-one derivatives in synthesizing a wide range of biologically relevant compounds.
Molecular Structure Analysis
The molecular structure of chromen-2-one derivatives can be quite complex, with the potential for intramolecular hydrogen bonding and various substituent effects. For instance, the crystal structure of a related compound, 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, was determined to crystallize in the monoclinic system, with specific cell constants and the formation of linear chains due to π-π stacking . This suggests that the compound of interest may also exhibit unique structural features that could influence its chemical behavior and interactions.
Chemical Reactions Analysis
Chromen-2-one derivatives can undergo a range of chemical reactions, including photochromic and redox reactions. For example, certain 2H-pyrano[3,2-c]chromen-5-one derivatives exhibit photochromic behavior, changing color upon UV irradiation, and can be reduced to blue fluorescent compounds . The reactivity of the compound may also be influenced by the presence of electron-donating and electron-withdrawing groups, which can affect its interaction with nucleophiles and electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of chromen-2-one derivatives are influenced by their molecular structure. The presence of hydroxy groups and other substituents can affect their solubility, fluorescence, and hydrogen bonding capacity. For instance, a related fluorescent probe based on a chromen-4-one derivative was sensitive to hydrogen bonding in binary mixtures of organic solvents, which could be used for analytical applications . The compound of interest may also display unique solvency and fluorescence properties due to its specific substituents.
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-8-[(dimethylamino)methyl]-7-hydroxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-21(2)11-16-17(22)7-5-12-9-15(20(23)26-19(12)16)14-10-13(24-3)6-8-18(14)25-4/h5-10,22H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSPNTGOODOKJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=C(C=CC2=C1OC(=O)C(=C2)C3=C(C=CC(=C3)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-dimethoxyphenyl)-8-((dimethylamino)methyl)-7-hydroxy-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

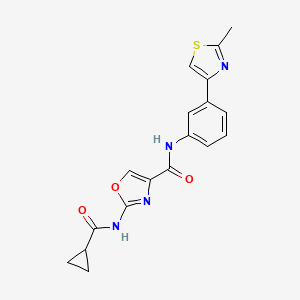
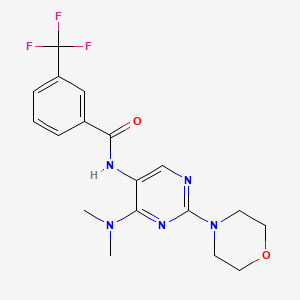
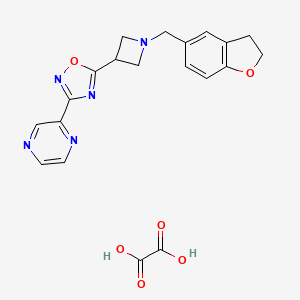
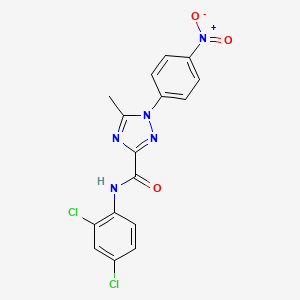
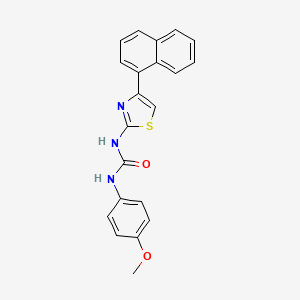
![N-(3,4-dimethoxyphenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2544337.png)
![1-(2-methoxyphenyl)-4-(1-(3-(m-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2544339.png)
